molecular formula C9H10ClNO4 B1356643 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene CAS No. 15862-94-9

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Cat. No. B1356643
CAS RN: 15862-94-9
M. Wt: 231.63 g/mol
InChI Key: VRHNUGLFVZJARZ-UHFFFAOYSA-N
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Description

This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research might also be mentioned.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This would involve discussing the molecular geometry, bond lengths and angles, hybridization states of the atoms, and presence of any functional groups. Techniques such as X-ray crystallography, NMR, and IR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

This would involve discussing the reactions that the compound undergoes. This could include substitution reactions, addition reactions, or any other relevant chemical reactions.



Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Fungicidal Properties

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene, among other related compounds, has been utilized in the synthesis of certain (phenylthio)acetohydroxamic acids. These compounds have demonstrated notable fungicidal properties against fungi like Aspergillus niger and Rhizoctonia solani, making them of interest in agricultural and pharmaceutical research (Zayed et al., 1965).

Electrosynthesis

Electrochemical studies have explored the reduction of compounds like 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes. The findings are significant for the electrosynthesis of various compounds, providing insights into the electrochemical behavior and potential industrial applications of these nitrobenzene derivatives (Du & Peters, 2010).

Structural Analysis

The molecular structure of derivatives of nitrobenzene, including compounds similar to 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene, has been a subject of interest in structural chemistry. X-ray crystallography has been employed to confirm the structures of these compounds, which is crucial in understanding their chemical behavior and potential applications (Sweeney et al., 2018).

Chemical Synthesis

The chemical synthesis of various nitrobenzene derivatives, including processes involving sulfonation, nitration, and hydrolysis, has been researched extensively. These studies contribute to the development of more efficient synthesis methods for compounds like 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene, which are important in the production of a range of chemical products (Chun-xia, 2011).

Photochemical Reactions

Research into the photochemical reactions of organic crystals, including those containing nitro compounds, has implications for understanding the reactivity of compounds like 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene. These studies are significant in the field of photochemistry and may influence the development of photoresponsive materials (Padmanabhan et al., 1987).

Adsorption Studies

The adsorption behavior of compounds such as 4-chloro-2,5-dimethoxy nitrobenzene has been studied using activated pyrolytic char from pine sawdust. This research is relevant for environmental applications, particularly in the removal of contaminants from aqueous solutions (Xiao et al., 2014).

Reactions with Amines

Studies on the reactions of dichloro-dinitrobenzene compounds with amines provide insight into the chemical reactivity and potential applications of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene in organic synthesis (Menezes et al., 2007).

Oxidation

StudiesThe selective oxidation of nitrobenzene to nitrophenol, catalyzed by polyoxometalates, represents an important area of research. This process, involving regioselective oxidation, is relevant for understanding and improving the reactivity of nitrobenzene derivatives, including those related to 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene (Khenkin et al., 2005).

Antiferromagnetic Exchange

The study of antiferromagnetic exchange interactions in compounds such as 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) provides insights into the magnetic properties of nitrobenzene derivatives. Such research is crucial for the development of materials with specific magnetic properties, potentially including derivatives of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene (Fujita et al., 1996).

Environmental Remediation

Research on the reduction of nitro aromatic compounds by zero-valent iron metal, including nitrobenzene, is significant for environmental remediation. Understanding the reduction pathways and kinetics can aid in developing methods to treat contaminated groundwater, which may include compounds related to 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene (Agrawal & Tratnyek, 1996).

Microbial Degradation

A study on the microbial degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans XII highlights the potential for bioremediation of chloronitrobenzenes. Such research is crucial for environmental biotechnology, offering insights into the biodegradation of similar compounds like 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene (Shah, 2014).

Safety And Hazards

This would involve discussing any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often a good source of this information.


Future Directions

This would involve discussing potential future research directions or applications for the compound. This could include potential uses in industry, medicine, or research.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the primary scientific literature or authoritative databases. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHNUGLFVZJARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541142
Record name 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

CAS RN

15862-94-9
Record name 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

570 g of 2-nitro-4,5-dimethoxybenzyl alcohol was added over 1 hour to 733 ml of thionyl chloride at 0° C. The solution was heated to 25° C. over 2 hours and to 50°-56° C. for 2 hours. The solution was cooled to 5° C. and the mixture was poured onto 12 l of ice water with stirring. The supernatant was poured off and the solid washed with water. The oily solid was blended with ice and water, filtered, and dried in a 40° C. vacuum oven to yield 535 g, 86.4% yield.
Quantity
570 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
12 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Roche, C Lacroix, O Khoumeri, D Franco… - European journal of …, 2014 - Elsevier
Human rhinoviruses are a common cause of respiratory infections, and thus constitute an important target for medicinal chemistry. Still, no drug has been approved for clinical use. We …
Number of citations: 19 www.sciencedirect.com
L Da Costa, M Roche, E Scheers, A Coluccia… - European journal of …, 2016 - Elsevier
Human rhinoviruses (HRV) are the predominant cause of common colds and flu-like illnesses, but are also responsible for virus-induced exacerbations of asthma and chronic …
Number of citations: 7 www.sciencedirect.com
L Da Costa, E Scheers, A Coluccia, A Rosetti… - European Journal of …, 2017 - Elsevier
Rhinovirus (RV), member of the Enterovirus genus, is known to be involved in more than half of the common colds. Through advances in molecular biology, rhinoviruses have also been …
Number of citations: 11 www.sciencedirect.com
C Lacroix, J Querol-Audí, M Roche… - Journal of …, 2014 - academic.oup.com
Objectives To study the characteristics and the mode of action of the anti-rhinovirus compound 4-[1-hydroxy-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]benzonitrile (LPCRW_0005). Methods …
Number of citations: 26 academic.oup.com
M Since, O Khoumeri, P Verhaeghe, M Maillard-Boyer… - Tetrahedron letters, 2011 - Elsevier
We report herein the first example of a S N Ar reaction using TDAE-initiated carbanions in quinazoline series. The o-nitrobenzyl carbanion, formed by the action of TDAE on o-…
Number of citations: 12 www.sciencedirect.com
L Fouilland - 2011 - diva-portal.org
The potential antimalarial and anticancer effect of molecules containing 1, 10‐phenanthroline skeleton has been suspected on several previous studies. It is why the goal of this project …
Number of citations: 0 www.diva-portal.org
T Nungesser - 2021 - search.proquest.com
Design, Development and Planned Proof of Concept for a Gate Functionalized Drug Delivery Metal Organic Framework (MOF) Abstract Metal Organic Frameworks (MOFs) and their vast …
Number of citations: 4 search.proquest.com
JMF Vaz - 2020 - repositorio.ul.pt
Knowledge about cancer has evolved since its first denomination by Hippocrates around 400 BC. Nowadays, cancer is understood even at the molecular level which allows for the …
Number of citations: 0 repositorio.ul.pt

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